molecular formula C32H26O6S B11554486 Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate

Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate

Cat. No.: B11554486
M. Wt: 538.6 g/mol
InChI Key: JDFJSBFEFXGEME-UHFFFAOYSA-N
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Description

2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be outlined as follows:

    Formation of 2-(PROP-2-EN-1-YL)PHENOL: This intermediate can be synthesized through the alkylation of phenol with prop-2-en-1-yl bromide under basic conditions.

    Preparation of 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOIC ACID: This step involves the reaction of 2-(PROP-2-EN-1-YL)PHENOL with 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOYL chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOIC ACID with 2-(PROP-2-EN-1-YL)PHENOL in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(PROP-2-EN-1-YL)PHENOL: A precursor in the synthesis of the target compound.

    4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOIC ACID: An intermediate in the synthetic route.

    2-(PROP-2-EN-1-YL)PHENOXYBENZOIC ACID: A structurally related compound with similar reactivity.

Uniqueness

2-(PROP-2-EN-1-YL)PHENYL 4-(4-{[2-(PROP-2-EN-1-YL)PHENOXY]CARBONYL}BENZENESULFONYL)BENZOATE is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C32H26O6S

Molecular Weight

538.6 g/mol

IUPAC Name

(2-prop-2-enylphenyl) 4-[4-(2-prop-2-enylphenoxy)carbonylphenyl]sulfonylbenzoate

InChI

InChI=1S/C32H26O6S/c1-3-9-23-11-5-7-13-29(23)37-31(33)25-15-19-27(20-16-25)39(35,36)28-21-17-26(18-22-28)32(34)38-30-14-8-6-12-24(30)10-4-2/h3-8,11-22H,1-2,9-10H2

InChI Key

JDFJSBFEFXGEME-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC=C4CC=C

Origin of Product

United States

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